1H-2,1lambda~6~-Benzoxathiine-1,1,4(3H)-trione
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Overview
Description
1H-2,1lambda~6~-Benzoxathiine-1,1,4(3H)-trione is a heterocyclic compound containing sulfur, oxygen, and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2,1lambda~6~-Benzoxathiine-1,1,4(3H)-trione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of ortho-hydroxybenzenesulfonic acids: with suitable reagents.
Oxidative cyclization: using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch or continuous flow reactors: to ensure precise control over reaction conditions.
Purification techniques: such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1H-2,1lambda~6~-Benzoxathiine-1,1,4(3H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives using oxidizing agents.
Reduction: Reduction to thiol or sulfide derivatives using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Sulfone derivatives: from oxidation.
Thiol or sulfide derivatives: from reduction.
Substituted aromatic compounds: from substitution reactions.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-2,1lambda~6~-Benzoxathiine-1,1,4(3H)-trione depends on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular pathways: Affecting cell function and signaling.
Comparison with Similar Compounds
Similar Compounds
Benzothiazines: Similar sulfur-containing heterocycles.
Benzoxazines: Oxygen-containing analogs.
Benzothiophenes: Sulfur-containing aromatic compounds.
Uniqueness
1H-2,1lambda~6~-Benzoxathiine-1,1,4(3H)-trione is unique due to its specific ring structure and the presence of multiple heteroatoms, which confer distinct chemical and physical properties.
Properties
CAS No. |
25156-38-1 |
---|---|
Molecular Formula |
C8H6O4S |
Molecular Weight |
198.20 g/mol |
IUPAC Name |
1,1-dioxo-2,1λ6-benzoxathiin-4-one |
InChI |
InChI=1S/C8H6O4S/c9-7-5-12-13(10,11)8-4-2-1-3-6(7)8/h1-4H,5H2 |
InChI Key |
HCPHOFKCVWENMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2S(=O)(=O)O1 |
Origin of Product |
United States |
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